molecular formula C2H10Cl2N2 B146915 Ethylenediamine dihydrochloride CAS No. 333-18-6

Ethylenediamine dihydrochloride

Cat. No. B146915
CAS RN: 333-18-6
M. Wt: 133.02 g/mol
InChI Key: OHHBFEVZJLBKEH-UHFFFAOYSA-N
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Description

Ethylenediamine dihydrochloride (EDDHCl) is a versatile, water-soluble chemical compound with a wide range of uses in the fields of chemistry, biology, and medicine. It is a derivative of ethylenediamine (EDA), a diamine commonly used as a precursor in the synthesis of organic compounds. EDDHCl has been widely studied and applied in a variety of scientific research applications, including as a buffer, a chelating agent, a reagent for enzyme assays, and as a component in many biochemical and physiological processes.

Scientific Research Applications

Antibacterial and Diuretic Properties

  • Ethylenediamine dihydrochloride was investigated for its potential diuretic, antibacterial, or urinary acidification properties. Studies conducted on dogs and cats, including those with induced Escherichia coli urinary tract infections, showed that the compound had no significant diuretic or antibacterial effects. In cats, a slight reduction in urine pH was observed with multiple doses, but overall, this compound appeared ineffective for treating E. coli urinary infections (Finco, 1981).

Reproductive and Toxicity Studies

  • In a two-generation reproduction study involving Fischer 344 rats, this compound showed no reproductive toxicity. However, high dosage levels led to certain effects in both sexes, including reductions in body weight gain and changes in liver and kidney weights. Only hepatocellular pleomorphism was observed as a microscopic lesion (Yang et al., 1984).

Cytotoxic Activity in Cancer Research

  • This compound derivatives exhibited cytotoxic activity in human cancer cell lines, including lung, breast, and prostate cancer cells. These compounds caused cell arrest at different phases of the cell cycle and loss of mitochondrial membrane potential, suggesting their potential as novel therapeutic agents in cancer treatment (Musa, Badisa, & Latinwo, 2014).

Teratogenicity Evaluation

  • An evaluation of the teratogenicity of this compound in Fischer 344 rats revealed no evidence of teratogenic effects. Studies included conventional and pair-feeding methodologies, focusing on maternal weight gain and fetal development. The results indicated no adverse impacts on fetal development due to this compound ingestion during organogenesis (Depass, Yang, & Woodside, 1987).

Analytical Applications

  • N-(1-Naphthyl)this compound has been used as a reagent for the quantification of sugars on thin-layer plates, showcasing its utility in analytical chemistry. This application involves a mathematical calibration process for precise quantification (Bounias, 1980).

Crystal Structure Analysis

  • The crystal structure of this compound was determined using two-dimensional Patterson methods and Fourier syntheses. This study provides insights into the molecular structure of this compound, which is important for understanding its chemical properties and potential applications (Koo, Kim, & Yoo, 1963).

Safety and Hazards

Ethylenediamine dihydrochloride is harmful if swallowed, causes skin irritation, serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause an allergic skin reaction, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Ethylenediamine dihydrochloride plays a significant role in biochemical reactions, primarily due to its chelating properties. It can form stable complexes with metal ions, which makes it useful in various enzymatic reactions. This compound interacts with enzymes such as metalloproteases and other metal-dependent enzymes, influencing their activity by binding to the metal ions required for their catalytic function . This interaction can either inhibit or activate the enzymes, depending on the specific metal ion and enzyme involved.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of metal-dependent enzymes, which in turn can impact cellular processes such as DNA replication, repair, and transcription . Additionally, it can modulate the levels of reactive oxygen species (ROS) within cells, thereby influencing oxidative stress and related cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to metal ions and form stable complexes. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and metal ion involved . For example, this compound can inhibit the activity of metalloproteases by chelating the metal ions required for their catalytic function. Conversely, it can activate other metal-dependent enzymes by stabilizing the metal ion in the active site. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other DNA-binding proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes . Long-term exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity, gene expression, and cellular metabolism. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal aspects of this compound’s effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and even death in severe cases . Threshold effects have been observed, where a specific dosage range leads to a marked change in the compound’s impact on cellular function. These findings underscore the importance of carefully controlling the dosage of this compound in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metal ions and metal-dependent enzymes. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways . For example, this compound can affect the tricarboxylic acid (TCA) cycle by interacting with enzymes such as aconitase and isocitrate dehydrogenase, which require metal ions for their activity. These interactions can lead to changes in the levels of metabolites and overall metabolic flux within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transporters or passive diffusion, depending on its concentration and the cellular context. Once inside the cell, this compound can bind to metal ions and other biomolecules, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments.

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with metal ions and other biomolecules. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization can be directed by targeting signals or post-translational modifications that guide it to specific organelles. The subcellular distribution of this compound can impact its activity and function, as different cellular compartments provide distinct microenvironments and interactomes.

properties

IUPAC Name

ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2.2ClH/c3-1-2-4;;/h1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHBFEVZJLBKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

107-15-3 (Parent)
Record name Ethylenediamine dihydrochloride
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DSSTOX Substance ID

DTXSID5043920
Record name Ethylenediamine dihydrochloride
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Molecular Weight

133.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, White crystalline solid; Hygroscopic; [Sigma-Aldrich MSDS]
Record name 1,2-Ethanediamine, hydrochloride (1:2)
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Record name Ethylenediamine dihydrochloride
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CAS RN

333-18-6
Record name Ethylenediamine dihydrochloride
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Record name 1,2-Ethanediamine, hydrochloride (1:2)
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Record name Ethylenediamine dihydrochloride
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Record name Ethylenediammonium dichloride
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Record name ETHYLENEDIAMINE DIHYDROCHLORIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylenediamine dihydrochloride

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